REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[N:8]=1.[CH3:14][N:15]1[CH2:20][CH2:19][CH:18]([C:21](N2CCCC2)=[O:22])[CH2:17][CH2:16]1>CC(OC)(C)C>[Br:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:21]([CH:18]2[CH2:19][CH2:20][N:15]([CH3:14])[CH2:16][CH2:17]2)=[O:22])[N:8]=1
|
Name
|
|
Quantity
|
4 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
1.81 g
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Type
|
reactant
|
Smiles
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BrC1=NC(=CC=C1)Br
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CC(C)(C)OC
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CN1CCC(CC1)C(=O)N1CCCC1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CC(C)(C)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
-70 °C
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Type
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CUSTOM
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Details
|
Stir the yellow heterogeneous solution at −70° C. for 20 min.
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintaining the temperature between −72 and −67° C
|
Type
|
CUSTOM
|
Details
|
to provide a green homogeneous solution
|
Type
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TEMPERATURE
|
Details
|
maintaining the temperature below −69° C
|
Type
|
STIRRING
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Details
|
Stir the yellow mixture at −75° C. for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Quench the reaction mixture with a saturated solution of ammonium chloride (5 mL) between 0 and 10° C
|
Type
|
EXTRACTION
|
Details
|
Extract the organic layer
|
Type
|
WASH
|
Details
|
Wash the aqueous phase with MTBE (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Combine the organic layers, dry over MgSO4
|
Type
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CONCENTRATION
|
Details
|
concentrate under reduced pressure at 40° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)C(=O)C1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |